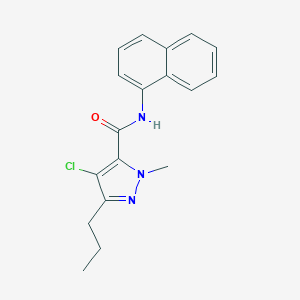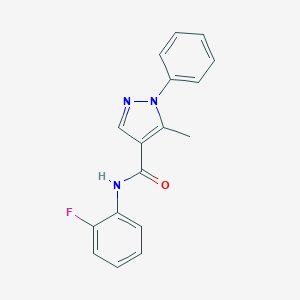![molecular formula C14H9Cl2FN2O3 B287680 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime](/img/structure/B287680.png)
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime, also known as DFP-10917, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, the formation of amyloid beta plaques, and the growth of bacteria. 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has also been shown to inhibit the activity of beta-secretase, which is an enzyme that is involved in the formation of amyloid beta plaques. Additionally, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the activity of bacterial enzymes that are involved in the synthesis of cell wall components.
Biochemical and Physiological Effects:
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to have various biochemical and physiological effects. In cancer cells, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to induce apoptosis, which is a process of programmed cell death. In neurodegenerative diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to reduce oxidative stress and prevent the formation of amyloid beta plaques. In infectious diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of bacteria and prevent the synthesis of cell wall components.
実験室実験の利点と制限
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cells, protect neurons from oxidative stress, and inhibit the growth of bacteria. However, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime also has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for the study of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime. One potential direction is the development of new synthesis methods that can improve the yield and purity of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime. Another potential direction is the study of the structure-activity relationship of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime, which can provide insights into the molecular mechanisms of its action. Additionally, the study of 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime in animal models can provide further insights into its potential applications in various diseases.
合成法
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form 2-methoxybenzaldehyde oxime. The second step involves the reaction of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid with thionyl chloride to form 2,6-dichloro-5-fluoro-3-pyridineyl chloride. The final step involves the reaction of 2-methoxybenzaldehyde oxime with 2,6-dichloro-5-fluoro-3-pyridineyl chloride to form 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime.
科学的研究の応用
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has shown potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neurodegenerative diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In infectious diseases, 2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
特性
製品名 |
2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime |
|---|---|
分子式 |
C14H9Cl2FN2O3 |
分子量 |
343.1 g/mol |
IUPAC名 |
[(E)-(2-methoxyphenyl)methylideneamino] 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H9Cl2FN2O3/c1-21-11-5-3-2-4-8(11)7-18-22-14(20)9-6-10(17)13(16)19-12(9)15/h2-7H,1H3/b18-7+ |
InChIキー |
GHBKTEADALXWKL-CNHKJKLMSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/OC(=O)C2=CC(=C(N=C2Cl)Cl)F |
SMILES |
COC1=CC=CC=C1C=NOC(=O)C2=CC(=C(N=C2Cl)Cl)F |
正規SMILES |
COC1=CC=CC=C1C=NOC(=O)C2=CC(=C(N=C2Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)


![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)

![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)
![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)